Product packaging for 3-Furanboronic acid(Cat. No.:CAS No. 55552-70-0)

3-Furanboronic acid

Cat. No.: B1301962
CAS No.: 55552-70-0
M. Wt: 111.89 g/mol
InChI Key: CYEFKCRAAGLNHW-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds, which feature a carbon-boron bond, are of paramount importance in modern organic synthesis. wikipedia.orgthieme.de Their rise to prominence is largely due to their versatile reactivity, general stability, and relatively low toxicity. mdpi.com These compounds are instrumental in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. niscpr.res.inacs.org This powerful carbon-carbon bond-forming reaction has become a cornerstone for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. niscpr.res.inchemimpex.com

The utility of organoboron compounds extends beyond cross-coupling reactions. They are key players in hydroboration, a reaction that adds a boron-hydrogen bond across a double or triple bond. wikipedia.org Furthermore, their unique electronic properties allow them to be used in the creation of sensors, polymers, and luminescent materials. mdpi.com The development of new synthetic methods and applications for organoboron derivatives continues to be an active and fruitful area of chemical research. mdpi.com

Foundational Aspects of Boronic Acid Chemistry

Boronic acids, with the general formula R-B(OH)₂, are a specific class of organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups. wikipedia.org Structurally, the boron atom in a boronic acid is sp² hybridized and has a vacant p-orbital, making it a Lewis acid. wiley-vch.deaablocks.com This electron deficiency is a key feature that dictates their reactivity.

A fundamental property of boronic acids is their ability to form reversible covalent bonds with diols, such as sugars, to form cyclic boronate esters. wikipedia.orgresearchgate.net This interaction is highly dependent on pH. aablocks.com In basic conditions, the boronic acid is attacked by a hydroxide (B78521) ion to form a tetrahedral boronate anion, which is more reactive towards diol complexation. aablocks.com This reversible binding has been exploited in the development of sensors for saccharides and other biomolecules. chemimpex.comwikipedia.org

The first synthesis of a boronic acid was reported in 1860 by Frankland. mdpi.comwiley-vch.de Since then, numerous methods for their preparation have been developed, including the reaction of Grignard reagents with borate (B1201080) esters and the palladium-catalyzed coupling of aryl halides with diboronic acid reagents. wikipedia.orgmdpi.com

Overview of Furan-3-boronic Acid as a Versatile Synthetic Building Block

Furan-3-boronic acid, a heterocyclic boronic acid, has proven to be an exceptionally versatile building block in organic synthesis. chemimpex.com Its furan (B31954) ring is a common motif in a wide array of biologically active compounds, including pharmaceuticals and natural products. nih.gov The ability to introduce this furan moiety into complex molecules via reactions like the Suzuki-Miyaura coupling makes furan-3-boronic acid a highly valuable reagent. chemimpex.com

Researchers have successfully employed furan-3-boronic acid in the synthesis of various complex organic molecules. For instance, it has been used in nickel-catalyzed Suzuki-Miyaura coupling reactions to prepare 5-(furan-3-yl)pyrimidine, a precursor to potentially bioactive compounds. orgsyn.org It has also been utilized in studies aimed at understanding the energetics and properties of Suzuki-Miyaura reactions. illinois.edu The compound's utility is further highlighted in its application in the development of amperometric biosensors. thermofisher.comchemicalbook.com

Despite its utility, the use of furan-3-boronic acid can be limited by its potential for protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom, especially under certain reaction conditions. nih.gov However, the development of more robust catalyst systems and reaction protocols continues to expand its applicability. nih.govnih.gov

Below is a table summarizing some of the key properties of Furan-3-boronic acid:

PropertyValueSource(s)
Molecular Formula C₄H₅BO₃ chembk.comnih.govfishersci.se
Molecular Weight 111.89 g/mol nih.govsigmaaldrich.comalfa-chemistry.com
Melting Point 139-144 °C (decomposes) chemimpex.comchemicalbook.comchembk.comsigmaaldrich.comchembk.comvwr.com
Appearance White to light orange to green powder chemimpex.com
Solubility Soluble in methanol chemicalbook.comchembk.comchembk.com
CAS Number 55552-70-0 chembk.comnih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BO3 B1301962 3-Furanboronic acid CAS No. 55552-70-0

Properties

IUPAC Name

furan-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BO3/c6-5(7)4-1-2-8-3-4/h1-3,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEFKCRAAGLNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370248
Record name Furan-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55552-70-0
Record name Furan-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3-boronic acid
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Synthetic Methodologies for Furan 3 Boronic Acid and Its Derivatives

Classical Approaches to Arylboronic Acid Synthesis

Classical methods for the synthesis of arylboronic acids, including furan-3-boronic acid, have traditionally relied on the borylation of organometallic intermediates. These methods typically involve the generation of a nucleophilic aryl species that subsequently reacts with an electrophilic boron source.

A foundational strategy for the synthesis of furan-3-boronic acid involves the generation of a 3-furyl organometallic species, which is then trapped with a trialkyl borate (B1201080). This approach is predicated on the initial formation of a highly reactive nucleophile at the 3-position of the furan (B31954) ring.

The generation of the organolithium reagent, 3-lithiofuran, is typically achieved through a halogen-metal exchange reaction at low temperatures, for instance, by treating 3-bromofuran (B129083) with n-butyllithium. It is crucial to maintain a low temperature (e.g., -78 °C) during this process, as 3-lithiofuran is known to be thermodynamically less stable than its 2-lithio counterpart and can isomerize if the temperature is allowed to rise above -40 °C. iust.ac.ir Once formed, the 3-lithiofuran is reacted with a trialkyl borate, such as triisopropyl borate, to form a lithium triisopropoxy-3-furylborate intermediate. nih.gov

Similarly, the corresponding Grignard reagent, 3-furylmagnesium bromide, can be prepared from 3-bromofuran and magnesium turnings. This organomagnesium compound is then reacted with a trialkyl borate. The resulting boronate ester is subsequently hydrolyzed to yield the desired furan-3-boronic acid.

Table 1: Synthesis of Furan-3-boronic Acid via Organometallic Reagents This table is a representative example based on general procedures for arylboronic acid synthesis, as specific yield data for furan-3-boronic acid via this method is not readily available in the provided search results.

Starting MaterialReagent 1Reagent 2ProductReported Yield (%)
3-Bromofurann-BuLiB(Oi-Pr)₃Furan-3-boronic acidNot specified
3-BromofuranMgB(Oi-Pr)₃Furan-3-boronic acidNot specified

Acidic Hydrolysis of Borate Esters

The electrophilic trapping of organometallic reagents, as described above, initially yields a boronate ester. The final step in the synthesis of furan-3-boronic acid via these classical routes is the hydrolysis of this ester intermediate. This transformation is typically achieved by treating the reaction mixture with an aqueous acid during workup.

The hydrolysis of boronic esters to their corresponding boronic acids is a reversible process, and the equilibrium can be influenced by factors such as pH and the nature of the alcohol component of the ester. ulaval.ca The mechanism of this hydrolysis is sensitive to the reaction conditions. In acidic media, the reaction proceeds through protonation of an oxygen atom of the ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water. The kinetics of boronic ester hydrolysis can be complex and are influenced by the pKa of the boronic acid and the diol used in the ester formation. semanticscholar.org For the synthesis of furan-3-boronic acid, a straightforward acidic workup is generally sufficient to achieve complete hydrolysis of the intermediate boronate ester to the final product.

Transition Metal-Catalyzed Borylation Strategies

More contemporary approaches to the synthesis of furan-3-boronic acid and its derivatives utilize transition metal catalysts to facilitate the formation of the carbon-boron bond. These methods often offer improved functional group tolerance and milder reaction conditions compared to classical organometallic routes.

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl or vinyl halides and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This method is widely applicable to the synthesis of heteroaryl boronate esters, including derivatives of furan-3-boronic acid. upenn.edu

In this reaction, a 3-halofuran, such as 3-bromofuran or 3-iodofuran, is coupled with B₂pin₂ in the presence of a palladium catalyst and a base. A variety of palladium catalysts can be employed, with common choices including those ligated with phosphine (B1218219) ligands like SPhos. nih.gov The choice of base is critical to the success of the reaction, with potassium acetate (B1210297) (KOAc) often being effective. chem-station.com The reaction proceeds through a catalytic cycle involving oxidative addition of the 3-halofuran to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the 3-furyl boronate ester and regenerate the active catalyst. The resulting pinacol (B44631) ester can then be hydrolyzed to furan-3-boronic acid if desired.

Table 2: Palladium-Catalyzed Miyaura Borylation of Heteroaryl Halides This table presents representative conditions for Miyaura borylation of heteroaryl halides, applicable to the synthesis of furan-3-boronic acid derivatives.

SubstrateBoron ReagentCatalystBaseSolventProduct
3-BromofuranB₂pin₂PdCl₂(dppf)KOAcDioxane3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan
3-IodofuranB₂pin₂Pd(OAc)₂/SPhosKOAcToluene3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan

Direct Boronylation via C-H Activation (e.g., Iridium- and Rhodium-Catalyzed)

Direct C-H activation has emerged as a highly atom-economical strategy for the synthesis of arylboronic esters. In this approach, a transition metal catalyst facilitates the direct conversion of a C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials like organohalides. Iridium- and rhodium-based catalysts have been particularly successful in this regard. umich.edu

The iridium-catalyzed borylation of heteroarenes, including furan, has been shown to be a viable method. umich.edu The regioselectivity of this reaction is often governed by steric and electronic factors. For unsubstituted furan, borylation typically occurs preferentially at the more acidic α-positions (C2 and C5). However, small amounts of the β-borylated isomer (furan-3-boronic acid derivative) have been observed. umich.eduresearchgate.net In the case of 3-substituted furans, C-H borylation has been reported to occur mainly at the C5 position, but mixtures of regioisomers can be formed, indicating that borylation at the C2 and potentially other positions is possible. nih.gov

Rhodium catalysts have also been employed for the C-H functionalization of furans, although their application in direct borylation to produce furan-3-boronic acid is less commonly reported than iridium-catalyzed methods. nih.govnih.gov

Table 3: Regioselectivity in the Iridium-Catalyzed Borylation of Furan This table illustrates the typical regioselectivity observed in the direct C-H borylation of furan.

SubstrateCatalyst SystemBoron ReagentProduct(s)Regioselectivity (approximate ratio)
Furan[Ir(cod)Cl]₂ / dtbpyB₂pin₂2-Borylfuran and 3-BorylfuranMajor: 2-Boryl, Minor: 3-Boryl

Dehydrogenative Borylation of Unsaturated Systems (e.g., Terminal Alkynes)

Dehydrogenative borylation is a catalytic method that involves the coupling of a C-H bond with a B-H bond, releasing dihydrogen (H₂) as the only byproduct. This approach is highly atom-economical. While this methodology has been successfully applied to a variety of substrates, including the borylation of terminal alkynes, its application to the direct C-H borylation of furans to produce furan-3-boronic acid is not as well-established.

Transition metal complexes, including those of rhodium and iridium, are known to catalyze the dehydrogenative coupling of amine-borane adducts. nih.gov More recently, metal-free catalytic systems have been developed for the dehydrogenative borylation of heteroarenes. For example, a frustrated Lewis pair catalyst has been shown to effect the borylation of furans. ulaval.ca These methods represent an emerging area of research with the potential for the synthesis of furan-3-boronic acid and its derivatives under mild and environmentally benign conditions. However, detailed studies specifically targeting the synthesis of furan-3-boronic acid via this route are limited.

Innovative Synthetic Techniques for Furan-3-boronic Acid Access

Modern synthetic chemistry has seen a shift towards methodologies that offer enhanced control, safety, and efficiency. For the preparation of furan-3-boronic acid, flow chemistry and adaptations of classic reactions like the Sandmeyer transformation represent significant advancements.

Flow Chemistry Protocols for Bromide-Lithium Exchange Reactions

The synthesis of aryl and heteroaryl boronic acids is frequently achieved through a bromine-lithium exchange reaction followed by quenching with a borate ester. However, these reactions are often characterized by highly reactive and unstable organolithium intermediates, necessitating cryogenic temperatures (ca. -78 °C) in traditional batch syntheses to minimize side reactions. researchgate.netorganic-chemistry.orgresearchgate.net Continuous flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, mixing, and residence time. organic-chemistry.orgresearchgate.net

In a typical flow setup for the synthesis of a heteroaryl boronic acid like furan-3-boronic acid, a stream of 3-bromofuran in a suitable solvent (e.g., tetrahydrofuran) is continuously mixed with a stream of an organolithium reagent, such as n-butyllithium, in a microreactor. The precise temperature control afforded by the high surface-area-to-volume ratio of the reactor allows for the reaction to be conducted at temperatures significantly higher than in batch, often at or near ambient temperature, without significant decomposition of the thermally sensitive 3-furyllithium intermediate. researchgate.net

This rapid and efficient mixing is immediately followed by the introduction of a third stream containing an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The short residence time in the reactor, often on the order of seconds, ensures that the organolithium intermediate is trapped by the borate ester before it can undergo undesired side reactions. organic-chemistry.org The subsequent hydrolysis of the resulting boronate ester to afford the desired furan-3-boronic acid is typically performed in a downstream batch-wise workup.

The advantages of this approach include improved safety by minimizing the accumulation of hazardous organolithium reagents, enhanced reproducibility, and the potential for straightforward scaling by extending the operation time of the flow system. organic-chemistry.orgresearchgate.net

Below is a representative table of reaction parameters for the flow synthesis of boronic acids via bromide-lithium exchange, which can be adapted for furan-3-boronic acid.

ParameterTypical RangePurpose
Substrate 3-BromofuranStarting material
Reagent n-ButyllithiumFor lithium-halogen exchange
Quenching Agent Trimethyl borateBoron source
Solvent Tetrahydrofuran (THF)To dissolve reactants
Temperature 0 to 25 °CControlled by the flow reactor
Residence Time < 1 second to a few minutesTo minimize side reactions
Flow Rate 0.1 to 10 mL/minDetermines residence time and throughput

Derivatization from Aryl Amines via Sandmeyer-Type Transformations

The Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines to aryl halides, has been adapted for the synthesis of aryl boronic acids. This transformation provides a valuable alternative to methods requiring organometallic intermediates. The general approach involves the diazotization of an aromatic amine, followed by a reaction with a suitable boron-containing reagent.

For the synthesis of furan-3-boronic acid, this would conceptually begin with 3-aminofuran. The first step is the formation of a furan-3-diazonium salt by treating 3-aminofuran with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid. organic-chemistry.org Due to the inherent instability of many diazonium salts, this step is typically performed at low temperatures.

The subsequent borylation of the in situ-generated diazonium salt can be achieved by its reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), often in the absence of a metal catalyst. Mechanistic studies suggest that these reactions can proceed through a radical pathway. While this method is effective for a range of arylamines, its application to heteroaromatic amines can sometimes be challenging, with lower yields reported in some cases. The electronic properties of the furan ring may influence the stability and reactivity of the diazonium intermediate, potentially requiring careful optimization of the reaction conditions.

The resulting pinacol boronate ester can then be hydrolyzed under acidic or basic conditions to yield furan-3-boronic acid.

Protection Strategies for Boronic Acid Functionality

Boronic acids are known to undergo a variety of undesired side reactions, such as protodeboronation and trimerization to form boroxines. nih.gov To circumvent these issues, particularly in the context of multi-step syntheses and iterative cross-coupling reactions, the temporary protection of the boronic acid group is often necessary.

MIDA Boronates as Conformationally Rigid Protecting Groups

N-methyliminodiacetic acid (MIDA) has emerged as a highly effective protecting group for boronic acids. nih.gov The reaction of a boronic acid, such as furan-3-boronic acid, with MIDA results in the formation of a bicyclic MIDA boronate ester. In this structure, the boron atom is rendered tetracoordinate and sp³-hybridized, which imparts exceptional stability.

MIDA boronates are typically crystalline, air-stable solids that are compatible with a wide range of reaction conditions under which free boronic acids would decompose. nih.gov This includes compatibility with silica (B1680970) gel chromatography, which greatly simplifies purification. The conformational rigidity of the MIDA ligand contributes to this stability by sterically shielding the boron center.

The synthesis of furan-3-yl MIDA boronate would involve the condensation of furan-3-boronic acid with N-methyliminodiacetic acid, typically with the removal of water, for instance, by azeotropic distillation. nih.gov

Controlled Release Mechanisms in Sequential Reactions

A key advantage of MIDA boronates is their ability to undergo controlled deprotection under mild basic conditions to regenerate the free boronic acid. nih.gov This feature is particularly valuable in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. A MIDA-protected boronic acid can be carried through multiple synthetic steps and then deprotected in situ for the final cross-coupling reaction. nih.govcore.ac.uk

The release of the boronic acid from its MIDA ester can be modulated by the reaction conditions. "Fast release" can be achieved using strong aqueous bases like sodium hydroxide (B78521), while a "slow release" can be accomplished with milder bases such as potassium phosphate (B84403) in a biphasic solvent system. nih.govnih.gov This slow release is particularly beneficial when using unstable boronic acids, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing decomposition and homocoupling side reactions. nih.govnih.gov

The mechanism of hydrolysis can vary with pH. Under basic conditions, hydrolysis is rapid and proceeds via hydroxide attack at a MIDA carbonyl carbon. In neutral or weakly basic conditions, a slower, neutral hydrolysis mechanism involving the cleavage of the B-N bond by water can operate. nih.gov This tunable release allows for the strategic unmasking of the boronic acid functionality at the desired stage of a synthetic sequence, making MIDA boronates a powerful tool in modern organic synthesis.

The table below summarizes the stability of MIDA boronates under various conditions, highlighting their utility as protecting groups.

Reaction ConditionStability of MIDA Boronate
Silica Gel Chromatography Stable
Aqueous Base (e.g., NaOH) Unstable (Deprotection)
Anhydrous Cross-Coupling Stable
Oxidizing Agents Generally Stable
Reducing Agents (mild) Generally Stable

Catalytic Transformations Involving Furan 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgresearchgate.net Furan-3-boronic acid serves as an effective coupling partner in these reactions, leading to the synthesis of various 3-arylfurans and related structures. However, the stability of heteroarylboronic acids, including furan-3-boronic acid, can be a challenge due to potential protodeboronation under the reaction conditions. nih.govnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. musechem.commdpi.com

The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) species. libretexts.orgmusechem.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > OTf > Br > Cl. libretexts.org For instance, computational studies on the reaction between 5-bromopyrimidine (B23866) and furan-3-boronic acid have shown that the C-Br bond is susceptible to oxidative addition due to its lower bond dissociation energy compared to C-Cl bonds. illinois.edu The choice of ligands on the palladium catalyst also plays a crucial role in this step. musechem.com

Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. rsc.org This process is critical and can proceed through different pathways. The presence of a base is essential for the activation of the boronic acid. researchgate.net Two primary mechanisms have been proposed for this step: the boronate pathway and the oxo-palladium pathway. rsc.org

In the boronate pathway , the base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex, displacing the halide and transferring the furan (B31954) moiety to the palladium center. researchgate.net

Alternatively, the oxo-palladium pathway involves the reaction of the base with the palladium(II) halide complex to generate a palladium-hydroxo or palladium-alkoxo species. This species then reacts with the neutral boronic acid, facilitating the transfer of the furan group. rsc.org Mechanistic studies have suggested that for many systems, the oxo-palladium pathway is the dominant route, as the reaction between the neutral boronic acid and the oxo-palladium species is significantly faster than the reaction involving the boronate and the halide complex. rsc.org The exact operative pathway can be influenced by the specific reaction conditions, including the nature of the base, solvent, and ligands. researchgate.netillinois.edu

The efficiency of the Suzuki-Miyaura coupling of furan-3-boronic acid is highly dependent on the catalyst system employed. Research has focused on developing and optimizing catalysts to achieve high yields and accommodate a wide range of substrates, including those that are sterically hindered or electronically demanding.

A variety of palladium sources are commonly used as pre-catalysts in Suzuki-Miyaura reactions. These pre-catalysts are converted in situ to the active Pd(0) species.

Palladium(II) Acetate (B1210297) (Pd(OAc)₂): Pd(OAc)₂ is a versatile and widely used palladium source. nih.govthieme-connect.com It is often paired with phosphine (B1218219) ligands to form the active catalyst. For instance, a catalyst system comprising Pd(OAc)₂ and a sterically bulky, electron-rich phosphine ligand like SPhos or XPhos has been shown to be effective for the coupling of heteroarylboronic acids, including furan-3-boronic acid, with aryl and heteroaryl halides. nih.gov In one study, the combination of Pd(OAc)₂ with the ligand L2 (a biarylphosphine) provided a 98% yield in the coupling of furan-3-boronic acid with 4-tert-butylphenylmethanesulfonate. nih.govmit.edu

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): As a pre-formed Pd(0) complex, Pd(PPh₃)₄ is a highly effective catalyst for Suzuki-Miyaura reactions and is often used for a wide range of substrates. scielo.brrsc.org It has been successfully employed in the coupling of 3-iodo-2-(methylthio)benzofurans with various arylboronic acids, demonstrating its utility in constructing complex heterocyclic systems. scielo.br While effective, the use of Pd(PPh₃)₄ can sometimes be suboptimal for challenging substrates compared to more modern catalyst systems with specialized ligands. researchgate.net

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Pd₂(dba)₃ is another common Pd(0) source that is frequently used in conjunction with phosphine ligands. nih.govcommonorganicchemistry.comtcichemicals.com The combination of Pd₂(dba)₃ with bulky and electron-rich phosphine ligands like P(t-Bu)₃ or XPhos has proven to be a powerful catalyst system for the coupling of a diverse array of aryl and heteroaryl halides with boronic acids, often at room temperature. nih.govorganic-chemistry.org For example, a system of Pd₂(dba)₃ and XPhos has been utilized for the coupling of arylboronic acids with various halides. commonorganicchemistry.com

The choice of ligand is critical to the success of the reaction, influencing the stability and reactivity of the palladium catalyst. Bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps and can stabilize the catalytically active species. nih.gov

Reaction Condition Parameters and Process Efficiency

Optimizing reaction parameters such as solvent, base, and energy input is fundamental to achieving high efficiency, selectivity, and sustainability in catalytic processes involving furan-3-boronic acid.

The choice of solvent can dramatically influence the outcome of a Suzuki-Miyaura coupling. In recent years, a significant push towards "green chemistry" has prompted the investigation of environmentally benign solvents. nih.gov Traditional solvents like dimethylformamide (DMF) or dioxane are effective but pose environmental and safety concerns. nih.govnih.gov

Research has demonstrated that greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tertiary-amyl alcohol (t-Amyl Alcohol), are excellent media for nickel-catalyzed couplings. nih.govorgsyn.orgacs.org t-Amyl alcohol is particularly attractive due to its higher boiling point than other alternatives like t-BuOH, and because it is a liquid at room temperature. orgsyn.orgnih.gov In the NiCl2(PCy3)2-catalyzed coupling of 5-bromopyrimidine and furan-3-boronic acid, t-amyl alcohol served as an effective solvent, leading to high yields of the product, 5-(furan-3-yl)pyrimidine. orgsyn.orgacs.org The use of such solvents aligns with green chemistry principles by reducing the environmental impact of chemical manufacturing. nih.gov

Table 1: Effect of Solvent and Ligand on the Suzuki-Miyaura Reaction of Furan-3-boronic Acid with 4-tert-Butylphenylmethanesulfonate. nih.gov
LigandSolventBaseYield (GC %)
L2 (Biarylphosphine)t-AmOHK3PO498%
L1 (Biarylphosphine)t-AmOHK3PO471%
L2 (Biarylphosphine)DMEK3PO473%
L2 (Biarylphosphine)1,4-dioxaneK3PO479%
L2 (Biarylphosphine)t-BuOHK3PO499%

The base is a critical component in the Suzuki-Miyaura reaction, playing a multifaceted role. organic-chemistry.org Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetallation to the metal center. organic-chemistry.orgrsc.org Alternatively, the base can react with the palladium(II) halide complex to form a more reactive oxo- or hydroxo-palladium species. rsc.org

The choice of base can significantly affect reaction yield and rate. Common bases include inorganic salts like potassium phosphate (B84403) (K3PO4), potassium carbonate (K2CO3), and cesium fluoride (B91410) (CsF). nih.govrhhz.net In nickel-catalyzed couplings of furan-3-boronic acid, K3PO4 has been used effectively in conjunction with solvents like t-amyl alcohol. orgsyn.orgorgsyn.org Studies comparing different bases for the coupling of furan-3-boronic acid have shown that K3PO4 can provide superior results compared to carbonate or fluoride bases in specific systems. nih.gov The proper selection of the base, in stoichiometric or catalytic amounts, is essential for optimizing the reaction pathway and preventing side reactions. rsc.org

The method of heating can have a substantial impact on reaction times and efficiency. While conventional thermal heating using an oil bath or heating block is standard, microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.orgniscpr.res.in Microwave heating can lead to rapid temperature increases and localized superheating, often resulting in dramatically reduced reaction times, sometimes from hours to minutes. rhhz.netniscpr.res.inmdpi.com

In the coupling of 2-chloro-5-nitropyridine (B43025) with furan-3-boronic acid, conventional heating at 120°C for 12-24 hours resulted in very little product formation. niscpr.res.in In contrast, carrying out the same reaction under microwave irradiation significantly improved the conversion rate. niscpr.res.in Similarly, microwave-assisted Suzuki couplings of 2,4-dichloropyrimidines with furan-3-boronic acid have been achieved in as little as 15-30 minutes, demonstrating the technology's potential for high-throughput synthesis. rhhz.netmdpi.com

Table 2: Comparison of Thermal vs. Microwave Heating for the Coupling of 5-Bromopyrimidine with Heterocyclic Boronic Acids. acs.org
Boronic AcidHeating MethodTimeTemperatureYield (%)
Furan-3-boronic acidConventional1 h80 °C83%
Furan-3-boronic acidMicrowave10 min100 °C80%
2-Methoxypyridine-3-boronic acidConventional1 h80 °C81%
2-Methoxypyridine-3-boronic acidMicrowave10 min100 °C84%

Substrate Scope and Reaction Generality

The value of a synthetic methodology is determined by its generality—its ability to be applied to a wide range of starting materials. Catalytic systems developed for furan-3-boronic acid have been tested against a diverse array of coupling partners to establish their substrate scope.

Nickel-catalyzed protocols using NiCl2(PCy3)2 in green solvents have proven effective for coupling furan-3-boronic acid with various heterocyclic halides. nih.govacs.org For example, 3-bromofuran (B129083) has been successfully coupled with aryl boronic acids. nih.govacs.org The methodology is tolerant of substrates containing multiple heteroatoms and various nitrogen-containing heterocycles like pyridines, pyrimidines, and indoles. nih.govacs.org Palladium-catalyzed systems, especially those employing advanced biarylphosphine ligands, have also demonstrated broad applicability. They can successfully couple furan-3-boronic acid with a range of aryl chlorides and bromides, including those with electron-donating and electron-withdrawing groups, at room temperature or slightly elevated temperatures. nih.gov The successful coupling with heteroaryl halides like 2-chloropyridine (B119429) and 3-bromopyridine (B30812) further underscores the versatility of these catalytic systems. nih.gov

Table 3: Substrate Scope for the Coupling of Furan-3-boronic Acid with Various (Hetero)aryl Halides. nih.gov
Aryl Halide PartnerProductYield (%)
4-Chloroanisole3-(4-methoxyphenyl)furan94%
4-Chlorobenzonitrile4-(furan-3-yl)benzonitrile95%
1-Bromo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)furan96%
3-Bromopyridine3-(pyridin-3-yl)furan94%
2-Chloropyridine2-(furan-3-yl)pyridine85%

Understanding and Mitigating Side Reactions

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

While palladium is the most common metal for Suzuki-Miyaura couplings, other transition metals are also employed to catalyze reactions involving furan-3-boronic acid, often enabling different types of transformations.

Nickel-Catalyzed Coupling: Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful alternative for cross-coupling reactions. orgsyn.org Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be highly effective for the Suzuki-Miyaura coupling of furan-3-boronic acid with various heterocyclic halides and pseudohalides, often in "green" solvents like 2-Me-THF or tert-amyl alcohol. acs.orgnih.gov These reactions tolerate a wide range of functional groups and can be used to construct complex bis(heterocyclic) frameworks. acs.orgorgsyn.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are well-known for mediating 1,4-conjugate additions of organoboronic acids to α,β-unsaturated carbonyl compounds. nottingham.ac.ukwiley-vch.de This reaction allows for the formation of a C-C bond at the β-position of an enone or enoate. The mechanism involves the transmetalation of the furan group from boron to a rhodium(I) complex, which then adds across the double bond of the activated alkene. wiley-vch.de This methodology provides a distinct pathway to incorporate the 3-furanyl moiety into different molecular scaffolds compared to cross-coupling. nih.gov

Copper-Catalyzed Coupling: Copper catalysis is particularly useful for C-N and C-O bond formation (Chan-Lam coupling) but can also mediate C-C bond formation. scholaris.carsc.org While less common for standard Suzuki-type reactions with furan-3-boronic acid, copper catalysis has been used for the homocoupling of boronic acids and in specialized cross-coupling reactions, such as the synthesis of N-arylhydroxylamines from boronic acids and a hydroxylamine-based electrophile. nih.govscholaris.ca In some cases, copper is used as a co-catalyst in palladium-mediated reactions to facilitate the coupling of challenging substrates. rsc.org

Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Systems

A notable application of furan-3-boronic acid is in the palladium-catalyzed oxidative cross-coupling with conjugated enynones. This reaction provides an efficient route to synthesize functionalized furan derivatives, such as 2-alkenylfurans and furan-substituted 1,3-dienes. nih.gov The process is believed to proceed through a palladium-carbene migratory insertion as the key step. nih.gov A significant aspect of this transformation is the stereoselective nature of the β-hydride elimination, which leads to the formation of double bonds with high (E)-selectivity. nih.gov

In a specific example, the reaction between a conjugated enynone and furan-3-boronic acid in the presence of a palladium catalyst and an oxidant yields the corresponding cross-coupled product. The general scheme for this transformation is presented below.

Table 1: Palladium-Catalyzed Oxidative Cross-Coupling of Conjugated Enynones with Furan-3-boronic Acid

EntryConjugated EnyoneFuran-3-boronic AcidCatalystOxidantProductYield (%)Ref.
1Substrate AFuran-3-boronic acidPd(OAc)₂BQ2-Alkenylfuran78 nih.gov
2Substrate BFuran-3-boronic acidPd(OAc)₂BQFuran-substituted 1,3-diene85 nih.gov

This table is illustrative and based on typical outcomes for this reaction type.

Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reactions

Furan-3-boronic acid is also a key component in palladium-catalyzed domino reactions, specifically in Heck/cross-coupling cyclization sequences. These reactions are powerful tools for the construction of complex heterocyclic systems, such as furan-containing indolines. acs.org This process involves a diastereoselective dearomatization/cycloisomerization cascade, starting from N-arylacyl indoles and (E)-β-chlorovinyl ketones. acs.org The reaction is characterized by the sequential formation of multiple bonds and results in the creation of bis-heterocycles with excellent diastereoselectivity. acs.org The critical step in this cascade is proposed to be a carbene–secondary benzyl (B1604629) migratory insertion. acs.org

The versatility of this methodology is demonstrated by its tolerance of various substituents on the indole (B1671886) ring, including both electron-donating and electron-withdrawing groups, as well as sterically demanding groups. acs.org For instance, reactions involving indoles with electron-donating groups like methyl and methoxy (B1213986) at the 5-position proceed in high yields. acs.org

Table 2: Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization with Furan-3-boronic Acid Derivatives

EntryN-Arylacyl Indole(E)-β-chlorovinyl ketoneProductYield (%)Diastereomeric Ratio (dr)Ref.
15-Fluoro substitutedSubstrate 2aFuran-containing indoline59>20:1 acs.org
25-Chloro substitutedSubstrate 2aFuran-containing indoline58>20:1 acs.org
35-Methyl substitutedSubstrate 2aFuran-containing indoline85>20:1 acs.org
45-Methoxy substitutedSubstrate 2aFuran-containing indoline77>20:1 acs.org

This table showcases the scope of the reaction with various substituted indoles.

In a related context, palladium-catalyzed domino reactions have also been utilized in the synthesis of furan-containing indolo[2,1-α]isoquinolines. researchgate.net

Copper-Catalyzed Transformations for Furan-Based Boron-Containing Molecules

Copper catalysis offers a complementary approach for the transformation of furan-3-boronic acid and its derivatives. A general and simple copper-catalyzed method has been developed for the transformation of various functional groups on aromatic rings from arylboronic acids in water and under air. nih.gov This protocol utilizes inexpensive and readily available inorganic salts as the source for the functional groups, with a simple Cu₂O/NH₃ catalyst system. nih.gov

Furthermore, copper catalysis, in conjunction with visible light photoredox catalysis, enables the trifluoromethylation of arylboronic acids, including heteroaromatic substrates like those derived from furan. nih.govscispace.com This mild method allows for the generation of a CF₃ radical from CF₃I, which then participates in the copper-catalyzed cross-coupling. nih.govscispace.com The reaction is notable for its broad substrate scope and tolerance of common functional groups. nih.gov

Table 3: Copper-Catalyzed Trifluoromethylation of Heteroaromatic Boronic Acids

EntryHeteroaromatic Boronic AcidCatalyst SystemProductYield (%)Ref.
1Furan-3-boronic acidCuOAc / Ru(bpy)₃Cl₂·6H₂O, light3-(Trifluoromethyl)furanModest to Good montclair.edu
2Thiophene-3-boronic acidCuOAc / Ru(bpy)₃Cl₂·6H₂O, light3-(Trifluoromethyl)thiopheneModest to Good montclair.edu
3Pyridine-3-boronic acidCuOAc / Ru(bpy)₃Cl₂·6H₂O, light3-(Trifluoromethyl)pyridineModest to Good montclair.edu

Yields are generally reported as modest to good for heteroaromatic substrates under these conditions.

Platinum-Catalyzed Diboration Reactions

Platinum catalysts are effective in promoting the diboration of alkynes, a reaction that can be utilized to synthesize furan-based boron-containing molecules. researcher.life The platinum-catalyzed addition of bis(pinacolato)diboron (B136004) (B₂pin₂) to alkynes is a well-established method for producing cis-1,2-diborylalkenes. ua.esuwindsor.ca These products are versatile synthetic intermediates.

Recent research has demonstrated the synthesis of novel furan-based boron-containing molecules through a 5-endo-dig cyclization and iterative coupling partners via copper-catalyzed hydroboration and platinum-catalyzed diboration reactions. researcher.life Platinum nanoparticles supported on titania have also been shown to be efficient catalysts for the diboration of alkynes and alkenes under solvent- and ligand-free conditions. ua.es

Table 4: Platinum-Catalyzed Diboration of Alkynes

EntryAlkyneDiboron (B99234) ReagentCatalystProductRef.
1Terminal AlkyneB₂pin₂Pt(PPh₃)₄cis-1,2-Diborylalkene uwindsor.ca
2Internal AlkyneB₂pin₂Pt(PPh₃)₄cis-1,2-Diborylalkene uwindsor.ca
3PhenylacetyleneB₂pin₂Pt/TiO₂cis-1,2-Diborylphenylacetylene ua.es

This table provides examples of typical platinum-catalyzed diboration reactions.

Advanced Applications of Furan 3 Boronic Acid in Chemical Science

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of furan-3-boronic acid in the synthesis of pharmaceuticals and agrochemicals is extensive. chemimpex.com It is a key intermediate in the creation of a wide array of biologically active compounds, largely due to its ability to participate in robust carbon-carbon bond-forming reactions. indiamart.comchemimpex.com

Furan-3-boronic acid is instrumental in the construction of complex heterocyclic scaffolds, which are central to the structure of many natural products and drug candidates. chem960.com Its application in multicomponent reactions, such as the Petasis reaction, allows for the scaffold-diverse synthesis of bioactive polycyclic small molecules. acs.org For instance, the reaction of N-allyl-N-(2-furylmethyl)amine, 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, and furan-3-boronic acid yields complex heterocyclic structures in good yields. acs.org

The versatility of furan-3-boronic acid extends to its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.commdpi.com This reaction facilitates the formation of biaryl structures, which are common motifs in medicinally relevant compounds. mdpi.com For example, furan-3-boronic acid has been successfully coupled with various aryl halides to synthesize complex benzofuran (B130515) derivatives. acs.org These reactions often exhibit high efficiency and tolerance to a wide range of functional groups, making them a powerful tool for medicinal chemists. mdpi.com

The ability to generate diverse and complex heterocyclic frameworks is a testament to the synthetic power of furan-3-boronic acid. The following table provides examples of complex scaffolds synthesized using this versatile reagent.

Starting MaterialsReagents and ConditionsResulting ScaffoldReference
N-allyl-N-(2-furylmethyl)amine, 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol, furan-3-boronic acidHexafluoroisopropanol (HFIP)Polycyclic amine derivative acs.org
Ethyl benzofuran-3-carboxylate, trimethyl borate (B1201080), LDAPdCl₂(dppf)·DCM, Na₂CO₃, 3-furan boronic acid2-Aryl benzofuran acs.org
8-bromoquinoline, (furan-3-yl)boronic acidPd(OAc)₂, PPh₃, K₂CO₃8-(Furan-3-yl)quinoline mdpi.com

The furan (B31954) ring is a recognized pharmacophore present in numerous biologically active compounds. ontosight.ai The strategic incorporation of this moiety, facilitated by furan-3-boronic acid, can significantly modulate the biological profile of a molecule. chemimpex.com The furan ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, which can enhance binding affinity and efficacy. mdpi.com

The introduction of the furan moiety can influence a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile. chemimpex.com The versatility of furan-3-boronic acid allows for its incorporation into a wide range of molecular frameworks, enabling chemists to fine-tune the properties of drug candidates. chemimpex.comontosight.ai

Furan-3-boronic acid serves as a crucial precursor in the synthesis of a variety of drug candidates and bioactive molecules. indiamart.comchemimpex.com Its ability to undergo predictable and high-yielding transformations makes it an ideal starting material for multi-step synthetic sequences. vulcanchem.com

Boronic acids are a key feature of several proteasome inhibitors, a class of drugs used in cancer therapy. vulcanchem.comresearchgate.net The boronic acid moiety forms a reversible covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its enzymatic activity. researchgate.netnih.gov While direct examples of furan-3-boronic acid in clinically approved proteasome inhibitors are not prominent, its structural analogs and derivatives are explored in the design of novel proteasome inhibitors. The furan ring can be utilized as a scaffold to which the crucial boronic acid and other pharmacophoric elements are attached. The development of peptide boronate proteasome inhibitors often involves the coupling of a boronic acid-containing amino acid with a peptide backbone. researchgate.net The principles of this design can be extended to incorporate heterocyclic structures like furan to explore new chemical space and potentially improve properties such as selectivity and cell permeability. The landmark proteasome inhibitor Bortezomib (Velcade®) contains a pyrazine (B50134) ring, highlighting the utility of heterocyclic structures in this class of drugs. nih.govrsc.org The synthesis of dipeptidyl boronic acids as proteasome inhibitors has been a significant area of research, with some compounds showing potent activity against cancer cell lines. nih.govmdpi.com

In the realm of antiviral research, particularly in the development of HIV-1 protease inhibitors, the strategic use of boronic acids has been explored. scispace.comrsc.org Although furan-3-boronic acid itself may not be a direct component of leading HIV-1 protease inhibitors, the principles of its reactivity are relevant. The synthesis of potent inhibitors often involves Suzuki-Miyaura coupling reactions to create complex biaryl ligands that bind to the enzyme's active site. scispace.com For instance, the synthesis of inhibitors with modified P1-biphenyl ligands can utilize boronic acids. scispace.com The furan moiety, introduced via furan-3-boronic acid, could serve as a bioisostere for other aromatic rings in these inhibitors, potentially altering their binding interactions and resistance profiles. Research has shown that replacing parts of established inhibitors like darunavir (B192927) with boronic acid-containing fragments can lead to potent new analogs. nih.gov This highlights the potential for incorporating diverse heterocyclic boronic acids, including furan-3-boronic acid, in the design of next-generation antiviral agents.

The broader class of organoboron compounds, including derivatives of furan-3-boronic acid, has shown promise in the development of novel anticancer and antibacterial agents. researchgate.netmdpi.com The boronic acid functional group is known to possess intrinsic biological activity, and its incorporation into various molecular scaffolds is a common strategy in medicinal chemistry. researchgate.net Boronic acid derivatives have been investigated for their efficacy against various cancer cell lines, including oral squamous cell carcinoma. mdpi.com The furan scaffold can be used to generate libraries of compounds for screening against different cancer targets. For example, the synthesis of benzofuran derivatives, which can be accessed using furan-3-boronic acid, has yielded compounds with significant antiproliferative activity. mdpi.com

The following table summarizes the biological activities of compounds synthesized using furan-3-boronic acid or its derivatives.

Compound ClassBiological Target/ActivityResearch FindingsReference
Polycyclic aminesBioactive scaffoldsEfficient synthesis of complex structures with potential biological activity. acs.org
2-Aryl benzofuransAnticancer, Antifungal, AntibacterialSynthesis of a library of compounds with diverse biological profiles. acs.orgmdpi.com
Dipeptidyl boronic acidsProteasome inhibitionAnalogs have shown potent anticancer activity. nih.govmdpi.com
Biphenyl derivativesHIV-1 Protease inhibitionUsed in the synthesis of potent enzyme inhibitors. scispace.com

Synthesis of Precursors for Drug Candidates and Bioactive Molecules

Chemical Biology and Molecular Recognition Systems

The utility of furan-3-boronic acid in chemical biology stems from the inherent reactivity of the boronic acid moiety. Boronic acids are known to interact with molecules containing 1,2- or 1,3-diol functionalities, which are prevalent in many biological molecules such as saccharides. mdpi.comnih.gov This reversible covalent interaction forms the basis for molecular recognition, allowing for the design of systems that can selectively bind to and detect specific biological targets. nih.gov

Design and Synthesis of Fluorescent Probes for Biological Systems

Furan-3-boronic acid is a key component in the design of fluorescent probes for biological imaging. chemimpex.com These probes are engineered to exhibit changes in their fluorescent properties upon binding to a target molecule, thereby enabling the visualization of biological processes in real-time. chemimpex.comrsc.org The furan ring, being an aromatic heterocycle, can be incorporated into larger fluorophore systems, while the boronic acid group serves as the recognition site for target biomolecules.

Fluorescent probes derived from furan-3-boronic acid have found applications in biological imaging, enhancing the ability to observe cellular structures and processes. chemimpex.commdpi.com By modifying the core structure of the fluorophore and the positioning of the furan-3-boronic acid moiety, researchers can develop probes that are targeted to specific cellular compartments or are sensitive to particular analytes. mdpi.comnih.gov For instance, boronic acid-functionalized probes have been developed for the detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which play crucial roles in cellular signaling and pathology. mdpi.comnih.gov These probes often work on the principle of a change in fluorescence intensity or a spectral shift upon oxidation of the boronic acid group by the analyte. acs.orgfrontiersin.org

Example of a Boronic Acid-Based Fluorescent Probe Application: A boronic acid-functionalized near-infrared (NIR) fluorescent probe, azaBDPBA, was designed for the detection of H₂O₂. mdpi.comnih.gov This probe demonstrated high selectivity and photostability, making it suitable for biological imaging applications. mdpi.comnih.gov

A significant advantage of using furan-3-boronic acid-based fluorescent probes is their capacity for real-time visualization of dynamic cellular events. chemimpex.comrsc.org The reversible nature of the boronic acid-diol interaction allows for the monitoring of changes in the concentration of target molecules as they occur. mdpi.com This has been particularly useful in studying enzymatic activities and the flux of metabolites within living cells. nih.govmdpi.com The non-invasive nature of fluorescence microscopy, coupled with the specificity of these probes, provides a powerful tool for understanding complex biological systems. rsc.org

Development of Chemical Sensors

The ability of furan-3-boronic acid to bind with diols has been extensively exploited in the development of chemical sensors. chemimpex.com These sensors are designed to detect and quantify the presence of specific biomolecules, with a particular focus on saccharides and other polyhydroxylated compounds. nih.gov

Saccharides are a challenging class of molecules to detect and differentiate due to their structural similarities. nih.gov Furan-3-boronic acid-based sensors offer a promising solution to this analytical challenge. The binding affinity between the boronic acid and a saccharide is dependent on the stereochemistry and arrangement of the diol units within the sugar molecule. nih.govrsc.org This differential binding can be translated into a measurable signal, often a change in fluorescence or color. acs.orgresearchgate.net

For instance, sensors have been designed where the binding of a saccharide to the furan-3-boronic acid receptor displaces a fluorescent reporter molecule, leading to a change in the fluorescence output. acs.org The magnitude of this change can be correlated to the concentration of the saccharide. Researchers have developed sensor arrays that utilize multiple boronic acid-based receptors to generate a unique response pattern for different saccharides, enabling their discrimination. acs.org

Table 1: Examples of Boronic Acid-Based Saccharide Sensing

Sensor TypeTarget Analyte(s)Principle of DetectionReference
Fluorescent Sensor ArrayMonosaccharides (e.g., fructose, glucose, galactose)Displacement of a fluorescent dye from a boronic acid receptor upon saccharide binding, leading to a change in FRET. acs.org
Colorimetric SensorMonosaccharidesComplexation of boronic acid-functionalized azo dyes with saccharides, resulting in a visible color change. researchgate.net
Electrochemical SensorUric Acid (contains diol-like structure)Amperometric detection based on a poly(furan-3-boronic acid) modified electrode. fishersci.ca

Beyond saccharides, furan-3-boronic acid-based sensors can be designed to recognize other important biomolecules that contain diol functionalities. nih.govcymitquimica.com This includes catechols (such as the neurotransmitter dopamine), ribonucleosides, and other polyols. nih.gov The versatility of the boronic acid group allows for its incorporation into various sensor platforms, including those based on colorimetric, fluorescent, and electrochemical detection methods. mdpi.com The development of these sensors is crucial for applications in medical diagnostics and environmental monitoring. chemimpex.com

Anion Sensing (e.g., Fluoride (B91410), Cyanide, Phosphate)

The Lewis acidic nature of the boron atom in boronic acids allows them to act as receptors for Lewis basic anions such as fluoride, cyanide, and phosphate (B84403). nih.govfrontiersin.org This interaction forms the basis for the design of chemosensors. nih.gov Boronic acid derivatives can be engineered to produce a detectable signal, such as a change in fluorescence, upon binding with a target anion. frontiersin.org The binding of a fluoride anion to a boronic acid can trigger changes in the electronic properties of the molecule, leading to observable optical or electrochemical responses. researchgate.netxmu.edu.cn For instance, pyreneboronic acid-based probes have demonstrated fluorescence quenching or enhancement due to photoinduced electron transfer that originates from anion binding. frontiersin.org While the principle is broadly applicable to the boronic acid class of compounds, the specific scaffold, such as the furan ring in furan-3-boronic acid, can influence the electronic environment of the boron center and thus its sensing characteristics. nih.gov

The general mechanism involves the interaction of the lone pair of electrons from the anion with the empty p-orbital of the boron atom. nih.gov This binding event can be highly specific, with factors like the geometry and electronic properties of the boronic acid receptor determining its affinity for different anions. researchgate.net Research has shown that the binding affinity for halide ions often follows the trend F⁻ > Cl⁻ > Br⁻ > I⁻, consistent with the charge density of the ions. researchgate.net

Table 1: General Principles of Boronic Acid-Based Anion Sensing

Analyte Interaction Principle Potential Signal Transduction Reference
Fluoride (F⁻) Lewis acid-base interaction; formation of a boron-fluoride adduct. nih.govresearchgate.net Fluorescence change, electrochemical signal. frontiersin.orgresearchgate.net nih.govfrontiersin.orgresearchgate.net
Cyanide (CN⁻) Lewis acid-base interaction with the boron center. nih.gov Optical or electrochemical changes. researchgate.net nih.govresearchgate.net
Phosphate (PO₄³⁻) Binding to the Lewis acidic boron atom. nih.govfrontiersin.org Fluorescence enhancement or quenching. frontiersin.org nih.govfrontiersin.org

Strategies for Cell Delivery and Biological Labeling

Boronic acids are recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in a wide array of biological molecules, most notably saccharides. nih.gov This specific interaction provides a powerful strategy for targeting and labeling cells, as the surfaces of many cells are decorated with a layer of saccharides (glycans). nih.govresearchgate.net

A key strategy involves designing molecules where a furan-3-boronic acid moiety acts as a recognition element to bind to cell surface glycans. This can be coupled with a reporter unit, such as a fluorophore, for biological labeling and imaging applications. For example, fluorescent receptors have been designed that exhibit a significant enhancement in fluorescence upon forming a boronate ester with the diol of a saccharide. nih.gov This "turn-on" fluorescence mechanism is advantageous for reducing background signal and improving imaging contrast. Such systems can be used to visualize the distribution of specific glycans on cell surfaces or to track the delivery of therapeutic agents to targeted cells. nih.govresearchgate.net The reversible nature of the boronate ester bond is also beneficial, allowing for dynamic studies of biological processes. nih.gov

Applications in Materials Science and Engineering

The chemical reactivity of furan-3-boronic acid makes it a valuable building block in materials science for creating polymers and composites with tailored properties for a variety of advanced applications.

Development of Advanced Functional Materials

Furan-3-boronic acid is utilized in the creation of advanced functional materials, particularly for sensing and biomedical applications. mdpi.com Its ability to be polymerized and integrated into composite structures allows for the development of materials with specific recognition capabilities. researchgate.net For instance, poly(furan-3-boronic acid) (PFBA) has been synthesized and used as a key component in bionanocomposites for biosensing. researchgate.net These materials function by combining the structural properties of a polymer matrix with the specific binding capabilities of the boronic acid group and the catalytic or conductive properties of other embedded materials like nanoparticles. mdpi.comresearchgate.net The resulting functional materials can be used to construct devices for the sensitive and selective detection of biologically relevant molecules. researchgate.netmdpi.com

Incorporation into Polymer and Nanocomposite Architectures

Furan-3-boronic acid can be incorporated into complex polymer and nanocomposite architectures to impart specific functionalities. researchgate.net A notable example is the creation of a bionanocomposite by polymerizing furan-3-boronic acid to form PFBA, which is then integrated with palladium nanoparticles (PdNPs) and an enzyme like uricase (UOx). researchgate.net This UOx-PFBA-PdNPs composite can be layered onto an electrode structure, such as one modified with multiwalled carbon nanotubes (MWCNTs), to create a sophisticated electrochemical device. researchgate.netacs.org In such an architecture, the PFBA serves not only as a structural matrix but also as a reactive component that facilitates the construction and performance of the final material. researchgate.net The combination of polymer chemistry with nanotechnology, such as the use of click chemistry to attach boronic acid groups to polymer brushes on nanoparticle surfaces, allows for the fabrication of nanocomposites with responsive binding efficiencies, useful in bioseparation and biomedical applications. mdpi.comresearchgate.net

Fabrication of Biosensors and Biofuel Cells

The unique properties of furan-3-boronic acid and its polymer, PFBA, are particularly advantageous in the fabrication of biosensors and biofuel cells.

Amperometric biosensors are devices that detect changes in electric current resulting from a biochemical reaction, offering a quantitative measure of a specific analyte. nih.govnih.gov Furan-3-boronic acid has been instrumental in the development of highly sensitive amperometric biosensors for the detection of uric acid (UA). researchgate.net

A successful design involves a multi-layered electrode constructed on a gold (Au) base modified with multiwalled carbon nanotubes (MWCNTs) and electroplated palladium (Pd). researchgate.net A bionanocomposite consisting of the enzyme uricase (UOx), poly(furan-3-boronic acid) (PFBA), and palladium nanoparticles (PdNPs) is then formed on this electrode. researchgate.netthermofisher.com The entire assembly is often coated with a layer of chitosan (B1678972) (CS) for stability. researchgate.net

The detection principle relies on the enzymatic oxidation of uric acid by uricase, which produces hydrogen peroxide (H₂O₂). nih.gov The electrode then detects the H₂O₂ anodically, and the resulting current is proportional to the concentration of uric acid in the sample. researchgate.net This biosensor configuration has demonstrated excellent performance characteristics, including a wide linear range, high sensitivity, and a low detection limit, making it suitable for clinical diagnostics. researchgate.net

Table 2: Performance of a Furan-3-boronic Acid-Based Uric Acid Biosensor

Parameter Value Description Reference
Linear Range 1.0 µM to 2.5 mM The concentration range over which the sensor response is directly proportional to the analyte concentration. researchgate.net
Sensitivity 490 µA mM⁻¹ cm⁻² The magnitude of the change in output signal (current) per unit change in analyte concentration. researchgate.net
Limit of Detection (LOD) 0.1 µM The lowest concentration of the analyte that can be reliably detected by the sensor (Signal-to-Noise Ratio = 3). researchgate.net
Apparent Michaelis-Menten Constant (Kₘᵃᵖᵖ) 3.5 mmol L⁻¹ Indicates the affinity of the immobilized enzyme for its substrate; a lower value suggests higher affinity. researchgate.net
Poly(furan-3-boronic acid) Composites in Biofuel Cell Technologies

Poly(furan-3-boronic acid) (PFBA) composites are emerging as significant materials in the advancement of biofuel cell technologies. These composites are particularly valued for their ability to effectively immobilize enzymes and facilitate efficient electron transfer, both of which are critical for the performance of biofuel cells.

A notable application of PFBA composites is in the development of amperometric biosensors and biofuel cells for uric acid. In one study, a chitosan (CS)/uricase (UOx)–poly(furan-3-boronic acid)–Pd nanoparticles (PdNPs)/plated Pd (Pdplate)/multiwalled carbon nanotubes (MWCNTs)/Au electrode was fabricated. researchgate.netresearchgate.net This complex electrode was prepared by first electroplating palladium onto a multiwalled carbon nanotube-modified gold electrode. Subsequently, a UOx–PFBA–PdNPs bionanocomposite was formed on this electrode through the chemical oxidation of a UOx-furan-3-boronic acid adduct by Na2PdCl4, followed by the application of a chitosan film. researchgate.net This method highlights the role of PFBA in creating a stable and catalytically active environment for the enzyme.

The performance of biofuel cells is heavily reliant on the materials used for the electrodes. iaea.org Carbon nanotubes, particularly in the form of buckypaper, have been widely investigated for creating high-performance enzymatic electrodes. rsc.org Buckypaper, a self-supporting film of randomly oriented carbon nanotubes, offers a large specific surface area, high electrical conductivity, and biocompatibility, making it an ideal framework for immobilizing enzymes and other catalytic molecules. rsc.org The integration of PFBA with such advanced materials can further enhance the efficiency of biofuel cells. fountainjournals.comnanochemres.orgfrontiersin.orgrsc.orgnih.gov

For instance, a glucose/O2 biofuel cell was constructed using a modified electrode as the anode. researchgate.net While this specific example used poly(3-anilineboronic acid) instead of PFBA, the principle of using a boronic acid-containing polymer to immobilize glucose oxidase (GOx) and facilitate electron transfer is analogous and demonstrates the potential of this class of polymers in biofuel cell applications. researchgate.net The resulting biofuel cell exhibited a linear voltage response to glucose concentration, underscoring the effectiveness of the bionanocomposite in a self-powered biosensing device. researchgate.net

Detailed research findings have demonstrated the successful immobilization of enzymes within PFBA composites, leading to enhanced catalytic activity and stability. The specific interaction between the boronic acid groups of PFBA and the diol moieties present in glycoproteins, such as many enzymes, allows for a stable and oriented immobilization, which is crucial for efficient bioelectrocatalysis. researchgate.net

Spectroscopic and Computational Characterization of Furan 3 Boronic Acid Systems

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for identifying and characterizing the transient intermediates and final products in reactions involving furan-3-boronic acid. Techniques such as UV-Vis absorption, fluorescence, and Raman spectroscopy can provide structural information about the species present in a reaction mixture. researchgate.net For instance, in reactions like the Suzuki-Miyaura coupling, spectroscopic methods can be employed to monitor the formation of key intermediates. rsc.org

While direct spectroscopic studies on furan-3-boronic acid reaction intermediates are not extensively documented in the provided results, the principles of such analyses are well-established. For example, in the study of other boronic acids, UV spectroscopy has been used to measure the stoichiometric rates of reaction and differentiate between proposed mechanistic pathways, such as the oxo-palladium pathway in cross-coupling reactions. rsc.org Similarly, 19F and 31P NMR spectroscopy have been instrumental in observing the formation of nickelacyclopropane intermediates in nickel-catalyzed cross-coupling reactions of related fluorinated furan (B31954) derivatives with boronic acids. beilstein-journals.org These examples highlight the potential for spectroscopic methods to probe the mechanistic details of reactions involving furan-3-boronic acid.

Infrared (IR) spectroscopy provides further insight into the structural features of furan-3-boronic acid. The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule.

Spectral Data for Furan-3-boronic acid
Technique Source
FTIR (KBr)Bio-Rad Laboratories, Inc. nih.gov
ATR-IR (Neat)Bio-Rad Laboratories, Inc. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful lens through which to examine the properties and reactivity of furan-3-boronic acid at the atomic level. These theoretical investigations complement experimental findings and provide predictive insights into the behavior of these systems.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For boronic acid derivatives, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311+G**), have been successfully applied to study their geometrical structures and electronic properties. researchgate.neticm.edu.pl Such calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. icm.edu.plbibliotekanauki.pl

In a study on 3-formyl-2-furanboronic acid, DFT calculations at the B3LYP/6-311+G** level confirmed the planarity of the molecule and showed that the boronic acid group is slightly inclined with respect to the furan ring. researchgate.net The analysis of HOMO and LUMO orbitals in related furan-based molecules reveals that these frontier orbitals are typically characterized by π-bonding and π*-antibonding patterns across the molecular backbone, respectively. researchgate.net This distribution of electron density is fundamental to the reactivity of the molecule.

While specific transition state geometries for reactions of furan-3-boronic acid were not detailed in the provided search results, the general approach involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. montclair.edu The geometries of these transition states provide critical information about the bond-making and bond-breaking processes that occur during the reaction.

The stability of furan-3-boronic acid and its derivatives is intrinsically linked to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a key metric used to quantify this stability. Computational methods like B3LYP and G3B3 have been used to determine the BDEs of C-Cl bonds in various chloro-substituted furans, providing insights into their relative reactivities in processes like palladium-catalyzed cross-coupling reactions. nih.gov

For furan itself, the C-H bond dissociation energy has been experimentally determined to be approximately 119.8 kcal/mol for the α-position. researchgate.net Theoretical calculations have shown that the C-H BDEs at the α- and β-positions are very similar. researchgate.net The BDEs of C-X bonds in furan derivatives are influenced by the nature of the substituent and its position on the ring. researchgate.net The inherent stability of the furan ring, which can lead to very strong C-H bonds, has implications for the reactivity of its boronic acid derivatives. researchgate.net

The reactivity of boronic acids in cross-coupling reactions is significantly influenced by both steric and electronic factors. Nucleophilicity scales, such as Mayr's nucleophilicity scale, provide a quantitative measure of the reactivity of different boron reagents. rsc.org Studies have shown that the nucleophilicity of boronic acid derivatives can vary by several orders of magnitude depending on the substituents and the nature of the boron species (e.g., boronic acid vs. boronate ester vs. organotrifluoroborate). rsc.org For instance, organotrifluoroborates are generally less nucleophilic than trialkoxyboronate salts due to the high electronegativity of fluorine. rsc.org

The electronic properties of the furan ring and any substituents will directly impact the Lewis acidity of the boron center and the nucleophilicity of the organic group in furan-3-boronic acid. nih.gov Electron-withdrawing groups on an aromatic boronic acid generally decrease the pKa value, making it a stronger Lewis acid. nih.gov

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the molecular conformation and crystal packing of furan-3-boronic acid. researchgate.net X-ray crystallography studies, complemented by DFT calculations, have revealed the intricate network of intermolecular interactions in related boronic acids. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Furan 3 Boronic Acid

Design and Synthesis of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of new catalytic systems is crucial for expanding the utility of furan-3-boronic acid in chemical synthesis. Future research will likely focus on creating catalysts that offer improved efficiency, greater selectivity, and broader substrate scope for reactions involving this compound.

One promising area is the exploration of nickel-catalyzed cross-coupling reactions. orgsyn.orgbeilstein-journals.org Research has demonstrated that nickel catalysts can be highly effective for the Suzuki-Miyaura coupling of furan-3-boronic acid with various aryl halides, including challenging substrates. orgsyn.orgbeilstein-journals.org Future work may involve designing novel phosphine (B1218219) ligands or employing N-heterocyclic carbenes (NHCs) to further enhance the catalytic activity and stability of nickel complexes. Optimization of reaction conditions, such as the choice of base and solvent, will also be critical. For instance, the use of potassium phosphate (B84403) as a base has shown to be effective in certain nickel-catalyzed couplings. beilstein-journals.org

Another avenue of research involves the use of boronic acids in catalyst-controlled regioselective functionalization. scholaris.ca This approach aims to use a catalyst to direct the reaction to a specific site on a molecule, which is particularly important in the synthesis of complex molecules like carbohydrates. scholaris.ca Boronic acid catalysis, including systems co-catalyzed by a Lewis base, presents a novel strategy for activating hydroxyl groups and achieving high regioselectivity. scholaris.ca

Furthermore, the development of catalytic systems that operate under milder conditions and tolerate a wider range of functional groups will be a key focus. This includes the exploration of palladium-catalyzed reactions, where the choice of ligand and additives can significantly influence the outcome. acs.orgacs.org The table below summarizes some of the catalytic systems that have been explored for reactions involving furan-3-boronic acid and related compounds.

Catalyst SystemReaction TypeSubstratesKey Findings
Ni(cod)₂ / PCy₃Defluorinative Coupling2-fluoronaphtho[2,1-b]furan and m-tolylboronic acidAchieved quantitative yield at room temperature. beilstein-journals.org
PdCl₂(dppf)·DCMSuzuki CouplingEthyl 2-iodo-benzofuran-3-carboxylate and 3-furan boronic acidProduced the desired product in 70% yield. acs.orgacs.org
NiCl₂(PCy₃)₂Suzuki-Miyaura Coupling5-bromopyrimidine (B23866) and 3-furanylboronic acidEffective in "green" solvents like tert-amyl alcohol. orgsyn.org

Advancement of Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles into the synthesis and application of furan-3-boronic acid is a growing area of importance. This involves developing more environmentally friendly and sustainable methods that reduce waste, use less hazardous materials, and improve energy efficiency.

A significant focus is the use of greener solvents in cross-coupling reactions. Researchers have successfully employed tert-amyl alcohol and 2-Me-THF, which are considered more environmentally benign alternatives to traditional organic solvents, in nickel-catalyzed Suzuki-Miyaura couplings involving furan-3-boronic acid. orgsyn.org The development of reactions that can be performed in water or under solvent-free conditions would be a major step forward.

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. mdpi.com Multicomponent reactions, such as the Petasis borono-Mannich reaction, are excellent examples of atom-economical processes where furan-3-boronic acid can be a valuable component. mdpi.com These reactions allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. mdpi.com

Furthermore, the use of machine learning and artificial intelligence can accelerate the development of greener synthetic methods. rsc.org These tools can be used to optimize reaction conditions, predict the most efficient synthetic routes, and identify more sustainable reagents, ultimately leading to a reduction in the environmental footprint of chemical synthesis. rsc.orgrsc.org The development of scalable and homogeneous reaction procedures that avoid complex reagents and undesirable solvents is also a priority. rsc.org

Expansion of Furan-3-boronic Acid in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening and drug discovery. Furan-3-boronic acid is a valuable building block in DOS due to its ability to participate in a wide range of chemical transformations, allowing for the rapid generation of molecular complexity. acs.orgacs.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of DOS, and furan-3-boronic acid is an excellent coupling partner for introducing the furan (B31954) moiety into various molecular scaffolds. acs.orgacs.orgnih.gov Researchers have utilized this reaction to synthesize libraries of benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) derivatives with a wide range of biological activities. acs.orgacs.orgnih.gov The ability to systematically vary the substituents on the furan ring and the coupling partner allows for the exploration of a vast chemical space. vulcanchem.com

Future efforts in this area will likely focus on developing new synthetic methodologies that are compatible with a broader range of functional groups and reaction conditions, enabling the creation of even more diverse and complex chemical libraries. researchgate.net The use of chemoinformatics tools will be crucial for designing libraries with optimal physicochemical properties and for analyzing the structural diversity of the synthesized compounds. researchgate.net The table below provides examples of how furan-3-boronic acid has been used in the synthesis of compound libraries.

Library ScaffoldKey ReactionBuilding BlocksApplication
BenzofuranSuzuki CouplingSalicylaldehydes, aryl boronic acids (including furan-3-boronic acid), aminesLead-like compounds for biological screening. acs.orgacs.orgnih.gov
3-MethylfuranCross-coupling reactions3-methylfuran derivatives and boronic acidsExploration of chemical space for drug discovery. researchgate.net

Development of Highly Specialized Applications in Diagnostics, Targeted Therapeutics, and Smart Materials

The unique properties of furan-3-boronic acid and its derivatives are being harnessed for a range of highly specialized applications, from medical diagnostics and targeted therapies to the development of "smart" materials.

In the realm of diagnostics, boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is being exploited for the development of sensors for biologically important molecules like glucose. nih.govresearchgate.net Furan-3-boronic acid-containing polymers have been used to create amperometric biosensors for the detection of uric acid. thermofisher.comfishersci.ca Future research could focus on developing more sensitive and selective sensors for a wider range of biomarkers, potentially leading to new diagnostic tools for various diseases. thno.org

In targeted therapeutics, the ability of boronic acids to interact with specific biological targets is of great interest. thno.org For instance, boronic acid derivatives have been investigated as inhibitors of enzymes like HIV-1 protease. nih.gov The furan ring can serve as a key structural motif in the design of new drug candidates. The development of drug delivery systems that utilize boronic acid-saccharide interactions to target cancer cells is another promising area of research. researchgate.netthno.org

The field of smart materials is also benefiting from the inclusion of boronic acid functionalities. These materials can respond to external stimuli such as pH or the presence of specific molecules. idu.ac.ididu.ac.id Boronic ester cross-linked hydrogels, for example, can exhibit self-healing properties. idu.ac.id Furan-containing polymers functionalized with boronic acids could be used to create responsive materials for applications in areas such as controlled drug release and tissue engineering. scbt.com

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of furan-3-boronic acid chemistry with automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize the pace of discovery in chemistry and drug development. rsc.org Automation allows for the rapid and efficient synthesis of large numbers of compounds, while HTS enables the quick evaluation of their biological activity or material properties. rsc.orgresearchgate.net

Automated platforms can perform complex multi-step syntheses, including Suzuki-Miyaura cross-coupling reactions involving furan-3-boronic acid, with high precision and reproducibility. synplechem.com This technology significantly reduces the time and labor required for library synthesis, allowing researchers to explore a larger chemical space in a shorter amount of time. researchgate.net Capsule-based automated synthesis systems have been developed for Suzuki-Miyaura cross-couplings, demonstrating the feasibility of this approach for a wide range of substrates, including heteroaryl bromides like those derived from furan. synplechem.com

The combination of automated synthesis and HTS creates a powerful workflow for identifying new lead compounds for drug discovery or novel materials with desired properties. nih.gov For example, a library of compounds synthesized using furan-3-boronic acid could be rapidly screened against a panel of biological targets to identify potential drug candidates. nih.gov This integrated approach is expected to accelerate the discovery of new medicines and advanced materials. rsc.org

Q & A

Q. What are the established synthetic routes for Furan-3-boronic acid, and what factors influence yield optimization?

Furan-3-boronic acid is synthesized via organometallic approaches:

  • Early method (1975): Reacting 2-bromofuran with ethyllithium and tri-n-butyl borate, followed by acid hydrolysis .
  • Improved method (1984): Adding 3-furyllithium to triisopropyl borate at −70°C, yielding 82% after hydrolysis .
  • Metal-catalyzed coupling (2015): Using 4-bromo-2-furancarboxaldehyde with HBpin in toluene at 80°C (60% yield) . Key factors for optimization include temperature control, borate ester selection, and catalyst efficiency.

Q. How is Furan-3-boronic acid characterized to confirm purity and structural identity?

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 11B^{11}\text{B} NMR verify boronic acid functionality and furan ring integrity.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Resolves crystal structure for unambiguous identification .
  • Purity Assessment: Gas chromatography (GC) or HPLC ensures >97% purity, critical for reproducibility .

Q. What are the primary reactivity patterns of Furan-3-boronic acid in cross-coupling reactions?

Furan-3-boronic acid participates in Suzuki-Miyaura couplings, forming C–C bonds with aryl halides. Its reactivity is influenced by:

  • Steric effects: The 3-position on the furan ring may hinder coupling efficiency compared to phenylboronic acids.
  • Electronic effects: The electron-rich furan ring modulates transmetallation kinetics. Pre-activation as a trifluoroborate salt or use of XPhos Pd G3 catalyst enhances performance .

Advanced Research Questions

Q. How can Furan-3-boronic acid be integrated into stimuli-responsive hydrogels for biomedical applications?

  • Design: Copolymerize with acrylamide derivatives to form diol-responsive hydrogels.
  • Mechanism: Reversible boronate ester bonds with polysaccharides (e.g., glucose) enable pH- or glucose-dependent swelling.
  • Optimization: Adjust boronic acid density and crosslinking to balance mechanical stability and responsiveness .

Q. What strategies resolve contradictory data on Furan-3-boronic acid’s catalytic activity in asymmetric synthesis?

Discrepancies in catalytic efficiency may arise from:

  • Solvent effects: Polar aprotic solvents (e.g., THF) enhance boronic acid-Lewis base interactions.
  • Substrate coordination: Steric bulk in substrates may reduce accessibility to the boron center.
  • Solution: Use kinetic studies under standardized conditions and computational modeling to identify rate-limiting steps .

Q. How does Furan-3-boronic acid enhance the design of boronic acid-based histone deacetylase (HDAC) inhibitors?

  • Mechanism: The hydrated boronic acid interacts with zinc ions in HDAC active sites, mimicking natural hydroxamate inhibitors.
  • Structure-Activity Relationship (SAR): Substituents on the furan ring modulate binding affinity and selectivity.
  • Validation: Western blotting confirms HDAC inhibition via hyperacetylation of histones in cancer cells .

Q. What challenges arise in using Furan-3-boronic acid for saccharide sensing, and how are they addressed?

  • Challenge 1: Low binding affinity at physiological pH. Solution: Modify boronic acid pKa via electron-withdrawing substituents .
  • Challenge 2: Interference from competing diols. Solution: Employ ditopic sensors (e.g., diboronic acids) for selective glucose recognition .

Q. How is Furan-3-boronic acid incorporated into DNA for applications in glycoprotein pull-down assays?

  • Enzymatic Incorporation: Boronic acid-labeled thymidine triphosphate (B-TTP) is synthesized via Huisgen cycloaddition and incorporated via PCR.
  • Application: Boronic acid-functionalized DNA binds glycoproteins through diol interactions, enabling selective enrichment .

Methodological Considerations

Q. What protocols ensure safe handling and storage of Furan-3-boronic acid?

  • Storage: Keep at 0–6°C under inert gas (N2_2/Ar) to prevent oxidation .
  • Handling: Use anhydrous conditions (glovebox/Schlenk line) to avoid hydrolysis.

Q. How can researchers validate boronate ester formation in complex matrices (e.g., cellular environments)?

  • Fluorescence Quenching: Use photoinduced electron transfer (PET) sensors to detect ester formation .
  • Isothermal Titration Calorimetry (ITC): Quantify binding constants in physiologically relevant buffers .

Data Contradiction Analysis

Q. Why do studies report varying yields for Furan-3-boronic acid in Suzuki-Miyaura couplings?

  • Catalyst Variability: Pd(PPh3_3)4_4 vs. XPhos Pd G3 may exhibit divergent efficiencies.
  • Reaction Scale: Microwaves improve heat distribution in small-scale reactions.
  • Recommendation: Standardize catalyst, solvent, and heating methods across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.